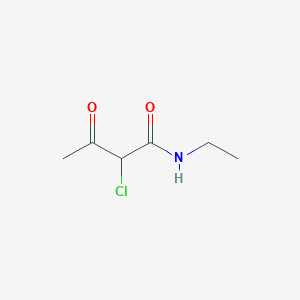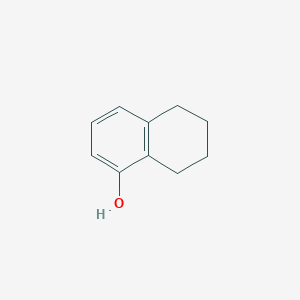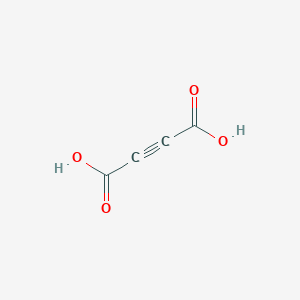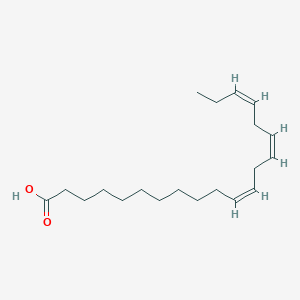
11,14,17-Eicosatrienoic acid
Overview
Description
All-cis-icosa-11,14,17-trienoic acid is an icosatrienoic acid having three cis- double bonds at positions 11, 14 and 17. It is a fatty acid 20:3 and an omega-3 fatty acid. It is a conjugate acid of an (11Z,14Z,17Z)-icosatrienoate.
11,14,17-Eicosatrienoic acid is a natural product found in Elaeis guineensis and Caenorhabditis elegans with data available.
Eicosatrienoic Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and exactly 3 double bonds. Six different isomers can be called by this name.
Mechanism of Action
Eicosatrienoic acid, also known as 11,14,17-Eicosatrienoic acid, (11Z,14Z,17Z)-Icosa-11,14,17-trienoic acid, (Z,Z,Z)-11,14,17-Eicosatrienoic acid, Dihomolinolenic acid, or 11,14,17-Icosatrienoic acid, is a polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on Eicosatrienoic acid.
Target of Action
Eicosatrienoic acid primarily targets enzymes involved in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways . These enzymes play a crucial role in the synthesis of a wide range of derivatives of polyunsaturated fatty acids (PUFA) .
Mode of Action
Eicosatrienoic acid interacts with its targets by being metabolized to several specific lipid mediators by lipoxygenase and cyclooxygenase . The reactions share a common stereospecific mode of action where hydrogen abstraction is followed by a stereospecific addition of oxygen that is followed by a reduction to the corresponding hydroperoxyeicosatetraenoic acid (HPETE) .
Biochemical Pathways
Eicosatrienoic acid is involved in the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes . Eicosatrienoic acid is also a part of the cytochrome P450 monooxygenase pathway, which involves the hydroxylation of fatty acid carbons near the methyl terminus generating hydroxyeicosatetraenoic acids (HETEs), allylic oxidation generating regioisomeric HETEs, and olefin bond epoxidation to generate regioisomeric epoxyeicosatrienoic acids (EETs) .
Pharmacokinetics
It is known that eicosatrienoic acid is distributed in various normal tissues and can be converted to several specific lipid mediators .
Result of Action
The molecular and cellular effects of Eicosatrienoic acid’s action are primarily anti-inflammatory . It has been shown to suppress significant nitric oxide (NO) synthesis and inducible nitric oxide synthase (iNOS) expression .
Action Environment
The action, efficacy, and stability of Eicosatrienoic acid can be influenced by various environmental factors. For instance, the use of synthetic insecticides to control mosquitoes has caused physiological resistance and adverse environmental effects . Long-term exposure to synthetic insecticides can cause irritation, severe allergic dermatitis, nausea, vomiting, headaches, and other CNS problems . Therefore, the environment plays a significant role in the action of Eicosatrienoic acid.
Biochemical Analysis
Biochemical Properties
Eicosatrienoic acid plays a significant role in biochemical reactions. It can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . The enzymes involved in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways are particularly important .
Cellular Effects
Eicosatrienoic acid has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress LPS-stimulated nuclear factor-kappa B (NF-κB)-mediated nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression .
Molecular Mechanism
At the molecular level, Eicosatrienoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to modulate the metabolism of PUFA and alter the responsiveness of macrophages to inflammatory stimulation .
Metabolic Pathways
Eicosatrienoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Properties
IUPAC Name |
(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHANXAKGNAKFSK-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920492 | |
| Record name | all-cis-11,14,17-Eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17046-59-2 | |
| Record name | 11,14,17-Eicosatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11,14,17-Eicosatrienoic acid, (Z,Z,Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | all-cis-11,14,17-Eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihomo-alpha-linolenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is eicosatrienoic acid and what are its main biological functions?
A1: Eicosatrienoic acid is a polyunsaturated fatty acid with 20 carbon atoms and three double bonds. It can exist as several isomers, with the most studied being 5,8,11-eicosatrienoic acid (Mead acid) and 11,14,17-eicosatrienoic acid (ETA). While both are involved in various cellular processes, their functions and mechanisms of action can differ significantly. Mead acid is often used as a marker for essential fatty acid deficiency []. ETA, on the other hand, has been investigated for its potential anti-inflammatory and photoprotective properties [, ].
Q2: How does this compound (ETA) interact with cells and tissues to exert its biological effects?
A2: ETA can be metabolized by various enzymes, including cyclooxygenases and lipoxygenases, leading to the production of downstream metabolites with distinct biological activities [, ]. For instance, ETA can be converted to 15- and 12-hydroxyeicosatrienoic acid by rat epidermal microsomes in the presence of NADPH []. Additionally, ETA can influence the activity of ion channels and enzymes involved in cellular signaling pathways, ultimately affecting cellular processes such as inflammation, cell migration, and skin aging [, ].
Q3: What are the structural differences between the different eicosatrienoic acid isomers, and how do these differences affect their biological activities?
A3: The position and stereochemistry of the double bonds distinguish the various eicosatrienoic acid isomers. For example, 5,8,11-eicosatrienoic acid (Mead acid) and 8,11,14-eicosatrienoic acid differ in the position of their double bonds, leading to distinct metabolic fates and biological activities. Mead acid is a marker for essential fatty acid deficiency, while 8,11,14-eicosatrienoic acid acts as a hormone inducing spawning in male lugworms [, ]. Similarly, the specific stereochemistry of the double bonds within these isomers can also influence their interactions with enzymes and receptors, further impacting their biological effects [, ].
Q4: What is the role of 8,11,14-eicosatrienoic acid in marine organisms?
A4: In the lugworm Arenicola marina, 8,11,14-eicosatrienoic acid has been identified as the sperm maturation factor (SMF) []. This hormone, released from the prostomium, triggers spawning in male lugworms [, ]. Studies using oxygen consumption as a measure of sperm activation have shown that 8,11,14-eicosatrienoic acid elicits a distinct response compared to other known agonists of sperm maturation in this species [].
Q5: How does the availability of arachidonic acid affect the metabolism and biological activity of eicosatrienoic acid?
A5: In situations where arachidonic acid, an omega-6 fatty acid, is limited, such as during essential fatty acid deficiency, cells may increase the production of 5,8,11-eicosatrienoic acid (Mead acid) [, ]. Mead acid can then partially substitute for arachidonic acid in cellular membranes, but its altered structure can impact membrane fluidity and the function of membrane-bound proteins [, ]. Additionally, the balance between Mead acid and arachidonic acid can affect the production of downstream metabolites, potentially influencing inflammatory responses [, ].
Q6: Can eicosatrienoic acid be used as a substrate for cyclooxygenase enzymes?
A6: Yes, certain eicosatrienoic acid isomers, like cis-5(6)-oxido-8,11,14-eicosatrienoic acid, can act as substrates for cyclooxygenase enzymes []. When incubated with ram seminal vesicle microsomes, this specific epoxide is converted to more polar products, including two stereoisomers of 5-hydroxyprostaglandin I1 []. These enzymatic transformations are significantly inhibited by indomethacin and diclofenac sodium, known inhibitors of cyclooxygenase activity [].
Q7: What is the role of cytochrome P450 enzymes in the metabolism of eicosatrienoic acid?
A7: Cytochrome P450 enzymes play a significant role in eicosatrienoic acid metabolism. For instance, they can catalyze the epoxidation of arachidonic acid to form various epoxyeicosatrienoic acids (EETs), some of which exhibit biological activity [, ]. Additionally, cytochrome P450 enzymes can further metabolize EETs, contributing to the complexity of eicosanoid signaling pathways [, ]. The specific cytochrome P450 isoforms involved in these metabolic reactions can vary depending on the tissue and species [, , ].
Q8: How does the metabolism of eicosatrienoic acid by different enzymes contribute to its diverse biological effects?
A8: Eicosatrienoic acid can be metabolized through various enzymatic pathways, including cyclooxygenase, lipoxygenase, and cytochrome P450 pathways, each yielding distinct metabolites with unique biological activities [, , , , ]. For example, cyclooxygenase-mediated metabolism can lead to prostanoid formation, impacting inflammation and vascular tone []. In contrast, lipoxygenases can produce hydroxyeicosatrienoic acids, some of which possess anti-inflammatory properties []. The balance between these different metabolic pathways contributes to the complexity of eicosatrienoic acid signaling and its diverse effects on various physiological processes.
Q9: What are some of the challenges in studying the biological activities of eicosatrienoic acid isomers?
A9: Studying eicosatrienoic acid isomers presents several challenges. Their low abundance in biological samples requires sensitive analytical techniques for detection and quantification []. Additionally, the multiple metabolic pathways and the transient nature of many metabolites necessitate sophisticated experimental approaches to elucidate their specific roles in biological processes []. The potential for isomerization and degradation during sample preparation and analysis further complicates the study of these fatty acids, requiring careful method validation and quality control measures [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



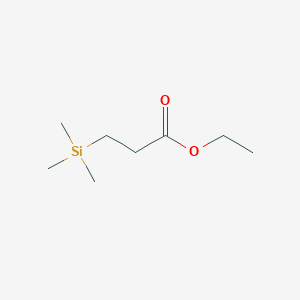
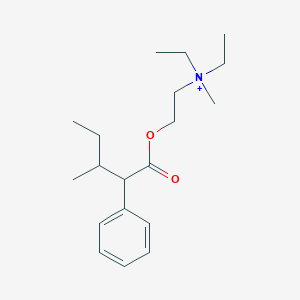
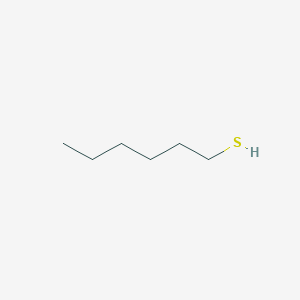
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
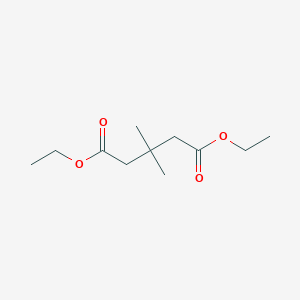


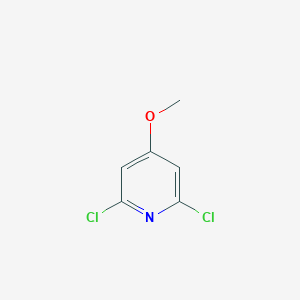
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
